3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one

Description

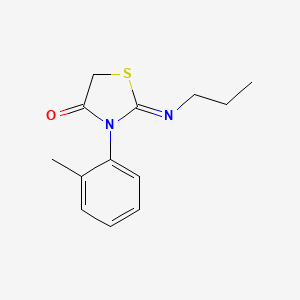

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one, also known as ponesimod (INN: ponesimodum), is a synthetic thiazolidin-4-one derivative with a molecular formula of C${23}$H${25}$ClN$2$O$4$S (MW: 460.97 g/mol) . It is a selective sphingosine 1-phosphate receptor 1 (S1P1) agonist developed for immunomodulation, particularly in multiple sclerosis (MS) and psoriasis treatment . The compound features a thiazolidin-4-one core substituted with:

- A 2-methylphenyl group at position 3 (o-tolyl substituent),

- A (Z)-configured propylimino group at position 2,

- A benzylidene moiety at position 5, substituted with a 3-chloro-4-((2R)-2,3-dihydroxypropoxy) group .

The (Z)-configuration of the imino and benzylidene groups is critical for its pharmacological activity, as stereochemical impurities (e.g., (E)-isomers) necessitate rigorous purification during synthesis . Ponesimod exhibits a biological half-life of 31–34 hours, with primary excretion via feces (57–80%) and urine (10–18%) . Its CAS registry number is 854107-55-4 .

Properties

IUPAC Name |

3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-3-8-14-13-15(12(16)9-17-13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBHACSOBWDLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C1N(C(=O)CS1)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: Various substitution reactions can occur at the phenyl ring or the thiazolidinone ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidin-4-one Derivatives

Key Structural Insights :

- Ponesimod’s dihydroxypropoxy group enhances aqueous solubility compared to non-polar derivatives (e.g., cyclopropyl or phenylimino analogs) .

- Indolin-2-one hybrids () integrate heterocyclic systems for antitumor activity, contrasting with ponesimod’s immunomodulatory focus .

Key Findings :

- Ponesimod’s synthesis requires precise control of stereochemistry to avoid impurities like (2Z,5Z)-5-(3-chloro-4-((1,3-dihydroxypropan-2-yl)oxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one, which must be reduced to <0.4% w/w .

- Rhodanine derivatives (e.g., 3-phenylrhodanine) lack the dihydroxypropoxy group, limiting their solubility and receptor specificity compared to ponesimod .

- Indolin-2-one hybrids demonstrate divergent therapeutic applications (antitumor vs. immunomodulation) due to substituent-driven target selectivity .

Crystallographic and Computational Studies

Biological Activity

Overview

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, which is recognized for its diverse biological activities. This compound has garnered interest for its potential applications in antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic therapies. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating effectiveness that surpasses traditional antibiotics like ampicillin.

Table 1: Antimicrobial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |

| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

These findings suggest that the compound is particularly potent against E. coli and En. cloacae, with MIC values indicating strong antibacterial efficacy .

Antifungal Activity

The compound also exhibits antifungal properties, with studies indicating effective inhibition against various fungal strains.

Table 2: Antifungal Activity of this compound

| Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.004 mg/mL |

| Aspergillus fumigatus | 0.060 mg/mL |

| Trichoderma viride | 0.004 mg/mL |

The compound's most notable antifungal activity was observed against T. viride, indicating its potential as a therapeutic agent in treating fungal infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. It may inhibit enzymes involved in critical metabolic pathways, leading to cell death or growth inhibition. For instance, the compound could interfere with the synthesis of essential cellular components or disrupt membrane integrity .

Case Studies

Several studies have explored the therapeutic potential of thiazolidinone derivatives, including this compound:

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of various thiazolidinone derivatives against a panel of bacteria and fungi. The results highlighted that derivatives similar to this compound consistently showed superior activity compared to standard antibiotics .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory and anticancer potential of thiazolidinone compounds, showing promising results in reducing tumor sizes and inflammation markers when administered at specific dosages .

Research Findings

Recent studies have expanded on the biological applications of thiazolidinones:

- Antidiabetic Properties : Thiazolidinones are being investigated for their role in managing diabetes through mechanisms that enhance insulin sensitivity and reduce blood glucose levels .

- Immunosuppressive Effects : Some derivatives have shown potential as immunosuppressants, which may be beneficial in organ transplant scenarios by preventing rejection .

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer : Synthesize analogs with substitutions at the 2-methylphenyl or propylimino groups. Test for S1P receptor binding via competitive radioligand assays (-S1P) and correlate with logP values calculated using ChemDraw .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.